GNE-6468 Demonstrates >1000-Fold RORγ vs. PPARγ Selectivity Compared to >300-Fold Class Benchmark
GNE-6468 (compound 28) exhibits >1000-fold selectivity for RORγ over PPARγ in cellular assays, whereas the class benchmark GNE-0946 (compound 9) achieves only >300-fold selectivity [1]. The Ligand-Lipophilic Efficiency (LLE) of GNE-6468 is 7.2, the highest among all compounds profiled in the series [1].
| Evidence Dimension | RORγ/PPARγ Cellular Selectivity |
|---|---|
| Target Compound Data | >1000-fold selectivity; LLE = 7.2 |
| Comparator Or Baseline | GNE-0946 (>300-fold selectivity); other series compounds with lower LLE |
| Quantified Difference | Selectivity margin increased by >3.3-fold relative to GNE-0946; LLE is highest in class |
| Conditions | HEK-293 cell-based Gal4-ROR transcriptional reporter assays; PPARγ-LBD fluorescence polarization binding assay |
Why This Matters
The 3.3-fold improvement in selectivity margin reduces the likelihood of confounding PPARγ-driven effects in experimental readouts.
- [1] Fauber BP, Boenig G, Burton B, et al. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorg Med Chem Lett. 2015;25(15):2907-2912. Table 4 and Table 5. View Source
